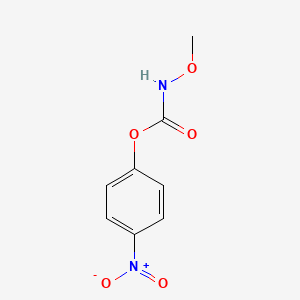










|
REACTION_CXSMILES
|
Cl.[O:2]([NH2:4])[CH3:3].N1C=CC=CC=1.[C:11](Cl)(=[O:22])[O:12][C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=1>ClCCl>[CH3:3][O:2][NH:4][C:11](=[O:22])[O:12][C:13]1[CH:14]=[CH:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][CH:18]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.O(C)N
|
|
Name
|
|
|
Quantity
|
0.97 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
2.41 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC1=CC=C(C=C1)[N+](=O)[O-])(=O)Cl
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting heavy white suspension was warmed
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 6 h
|
|
Duration
|
6 h
|
|
Type
|
WASH
|
|
Details
|
washed with 1M HCl
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was re-extracted with dichloromethane
|
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed with water, saturated aqueous sodium bicarbonate and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by chromatography (90 g silica gel, 20-40% EtOAc/hexanes)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CONC(OC1=CC=C(C=C1)[N+](=O)[O-])=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.92 g | |
| YIELD: CALCULATEDPERCENTYIELD | 36.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |